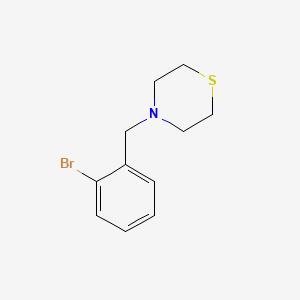

4-(2-Bromobenzyl)thiomorpholine

Description

Historical and Current Perspectives on Thiomorpholine (B91149) Derivatives as Bioactive Compounds

Historically, the exploration of thiomorpholine derivatives has led to the discovery of compounds with a wide array of physiological activities. jchemrev.com In the past, research focused on their potential as antibacterial and antifungal agents. mdpi.com Current research continues to uncover the diverse bioactivity profile of these compounds. Modern studies have revealed that thiomorpholine derivatives exhibit a broad spectrum of pharmacological effects, including anticancer, antitubercular, antimicrobial, and anti-inflammatory properties. researchgate.netjchemrev.comresearchgate.net For instance, some derivatives have shown promising activity against various cancer cell lines and have been investigated for their potential in treating multidrug-resistant tuberculosis. researchgate.netacs.org

Significance of the Thiomorpholine Moiety in Drug Discovery and Development

The thiomorpholine moiety is a crucial component in the design and development of new drugs. researchgate.net Its presence in a molecule can enhance pharmacokinetic and pharmacodynamic properties. researchgate.net The sulfur atom in the thiomorpholine ring can increase the lipophilicity of a compound, which can improve its ability to cross cell membranes. mdpi.com Furthermore, the thiomorpholine ring can serve as a versatile scaffold for the introduction of various substituents, allowing for the fine-tuning of a compound's biological activity. jchemrev.com This structural flexibility makes it an attractive building block for medicinal chemists in the quest for novel therapeutic agents. researchgate.net The development of the antibiotic sutezolid, a thiomorpholine analog of linezolid, highlights the therapeutic potential of this scaffold. acs.org

Overview of N-Benzyl Thiomorpholines as a Class of Investigated Chemical Entities

N-benzyl thiomorpholines are a specific class of thiomorpholine derivatives that have garnered interest in medicinal chemistry. The addition of a benzyl (B1604629) group to the nitrogen atom of the thiomorpholine ring can significantly influence the compound's interaction with biological targets. researchgate.net The N-benzyl group can participate in crucial cation-π and π-π interactions with the active sites of proteins and other biological macromolecules. researchgate.net This can lead to enhanced binding affinity and potency. nih.gov The specific substitution pattern on the benzyl ring further allows for the modulation of the compound's electronic and steric properties, providing a means to optimize its biological activity. nih.gov

Chemical and Physical Properties of 4-(2-Bromobenzyl)thiomorpholine

| Property | Value |

| CAS Number | 414887-06-2 |

| Molecular Formula | C11H14BrNS |

| Molecular Weight | 272.21 g/mol |

| Appearance | Not specified |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Solubility | Not specified |

Note: The properties listed in this table are based on publicly available data and may not have been experimentally verified.

Research Findings on Thiomorpholine Derivatives

| Compound Class | Biological Activity | Research Highlights |

| Thiazole-thiomorpholine derivatives | Anticancer | Some compounds showed better inhibitory activity against the A549 lung cancer cell line than the reference drug cisplatin. researchgate.net |

| 2-(Thiophen-2-yl)dihydroquinolines coupled with thiomorpholine | Antitubercular | Derivatives were synthesized and showed potent inhibitory activity against Mycobacterium tuberculosis. nih.gov |

| Substituted thiomorpholines | Hypolipidemic and Antioxidant | Found to inhibit lipid peroxidation and decrease triglyceride, total cholesterol, and LDL levels in rats. nih.gov |

| 2-(4-Bromobenzyl) tethered thieno[2,3-d]pyrimidines | Anticancer | A derivative emerged as a potent antiproliferative agent against FaDu cells and acted as a dual topoisomerase I and II inhibitor. rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

4-[(2-bromophenyl)methyl]thiomorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNS/c12-11-4-2-1-3-10(11)9-13-5-7-14-8-6-13/h1-4H,5-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNLODKZMPGKLDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Characterization of 4 2 Bromobenzyl Thiomorpholine

Regioselective Synthesis of 4-(2-Bromobenzyl)thiomorpholine

The regioselective synthesis of this compound primarily focuses on the formation of the C-N bond between the thiomorpholine (B91149) ring and the 2-bromobenzyl group. This ensures that the substitution occurs specifically at the nitrogen atom of the thiomorpholine heterocycle.

N-Alkylation Methodologies Utilizing 2-Bromobenzyl Halides

The most direct and common method for synthesizing N-substituted thiomorpholines is through the N-alkylation of the parent heterocycle. This reaction involves the nucleophilic substitution of a halide from an alkyl halide by the secondary amine of the thiomorpholine ring.

For the synthesis of the analogous compound, 4-(4-bromobenzyl)thiomorpholine, a well-documented procedure involves reacting thiomorpholine with 4-bromobenzyl bromide. In a typical reaction, thiomorpholine is treated with the bromobenzyl halide in the presence of a base, such as triethylamine (B128534) (Et₃N), in a suitable organic solvent like tetrahydrofuran (B95107) (THF) at room temperature. The base is crucial for neutralizing the hydrobromic acid formed as a byproduct, driving the reaction to completion. This methodology is expected to be directly applicable for the synthesis of the 2-bromo isomer, this compound, by substituting 2-bromobenzyl bromide as the alkylating agent. The use of an excess of thiomorpholine can also serve to trap the acid byproduct.

Table 1: Representative Conditions for N-Alkylation of Thiomorpholine

| Alkylating Agent | Base | Solvent | Temperature |

|---|---|---|---|

| 2-Bromobenzyl bromide | Triethylamine | THF | Room Temp. |

This table presents typical conditions for N-alkylation reactions based on established methodologies for similar compounds.

Alternative Synthetic Routes Involving Thiomorpholine and Bromobenzyl Moieties

Beyond direct N-alkylation, other synthetic strategies can be envisioned for the construction of this compound. One prominent alternative is reductive amination. researchgate.netnih.gov This two-step, one-pot process would involve the initial reaction of thiomorpholine with 2-bromobenzaldehyde.

Another potential, though less direct, route could involve the initial synthesis of a more complex thiomorpholine derivative which is later modified. However, for a simple N-benzylation, reductive amination and direct alkylation remain the most synthetically practical and efficient approaches. jchemrev.com

Advanced Spectroscopic Characterization of this compound

To confirm the identity and purity of the synthesized this compound, a combination of advanced spectroscopic techniques is essential. While specific experimental data for this exact isomer is not widely published, the expected spectral characteristics can be reliably predicted based on the constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of the compound.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for both the thiomorpholine and the 2-bromobenzyl portions of the molecule. The four aromatic protons on the bromobenzyl ring would appear in the downfield region, typically between δ 7.1 and 7.6 ppm. chemicalbook.comlibretexts.org The benzylic protons (Ar-CH₂-N) would give rise to a characteristic singlet at approximately δ 3.6-3.8 ppm. chemicalbook.com The protons of the thiomorpholine ring are expected to appear as two multiplets in the upfield region. The four protons adjacent to the nitrogen atom (N-CH₂) would likely resonate around δ 2.7-2.9 ppm, while the four protons adjacent to the sulfur atom (S-CH₂) would appear slightly further upfield, around δ 2.5-2.7 ppm. mdpi.com

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon environments in the molecule. The aromatic carbons of the 2-bromobenzyl group would produce several signals in the δ 120-140 ppm range. chemicalbook.comlibretexts.orglibretexts.org The carbon atom directly bonded to the bromine (C-Br) is expected around δ 122-125 ppm, while the other aromatic carbons would resonate between δ 127 and 138 ppm. chemicalbook.comlibretexts.orglibretexts.org The benzylic carbon (Ar-CH₂) signal would likely be found near δ 60-63 ppm. libretexts.org For the thiomorpholine ring, the carbons adjacent to the nitrogen (N-CH₂) are expected around δ 53-55 ppm, and the carbons adjacent to the sulfur (S-CH₂) would be found further upfield, around δ 28-30 ppm. mdpi.comdocbrown.info

Table 2: Predicted NMR Chemical Shifts (δ, ppm) for this compound

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Aromatic C-H | 7.1 - 7.6 (m) | 127.0 - 134.0 |

| Aromatic C-Br | - | 122.0 - 125.0 |

| Aromatic C-CH₂ | - | 137.0 - 139.0 |

| Benzylic CH₂ | 3.6 - 3.8 (s) | 60.0 - 63.0 |

| N-CH₂ (Thiomorpholine) | 2.7 - 2.9 (m) | 53.0 - 55.0 |

Note: s = singlet, m = multiplet. These are predicted values based on analogous structures and general chemical shift tables. chemicalbook.comlibretexts.orgmdpi.comchemicalbook.comlibretexts.orglibretexts.orgdocbrown.infoorganicchemistrydata.orglibretexts.orgopenstax.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₁H₁₄BrNS), the presence of bromine is a key diagnostic feature, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. researchgate.netnih.gov This results in a characteristic isotopic pattern for the molecular ion [M]⁺ and bromine-containing fragment ions, where two peaks of nearly equal intensity are observed, separated by two mass units (e.g., [M]⁺ and [M+2]⁺). researchgate.netnih.govnih.gov

The exact mass of the monoisotopic molecular ion [M]⁺ can be calculated and compared to the experimentally determined value to confirm the molecular formula.

Table 3: HRMS Data for this compound

| Molecular Formula | Isotope | Calculated Exact Mass (m/z) |

|---|---|---|

| C₁₁H₁₄⁷⁹BrNS | [M]⁺ | 271.0136 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the various functional groups present in the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show several key absorption bands.

The aromatic C-H stretching vibrations of the benzyl (B1604629) group would appear just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). orgchemboulder.comlibretexts.org The aliphatic C-H stretching of the thiomorpholine and benzylic CH₂ groups would be observed just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹). Aromatic C=C stretching vibrations from the benzene (B151609) ring will produce characteristic peaks in the 1450-1600 cm⁻¹ region. orgchemboulder.comlibretexts.org The C-N stretching of the tertiary amine would be visible in the fingerprint region, typically around 1100-1250 cm⁻¹. Finally, the C-Br stretching vibration is expected to show a moderate to strong absorption in the low-frequency region, typically between 515 and 690 cm⁻¹. libretexts.orglibretexts.org

Table 4: Expected IR Absorption Frequencies

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Aromatic C-H | C-H stretch | 3000 - 3100 |

| Aliphatic C-H | C-H stretch | 2850 - 2980 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

| Tertiary Amine | C-N stretch | 1100 - 1250 |

Data compiled from general IR spectroscopy correlation tables. orgchemboulder.comlibretexts.orglibretexts.orgvscht.czspecac.com

Synthetic Accessibility and Yield Optimization for this compound Production

The primary and most direct method for the synthesis of this compound is through the nucleophilic substitution reaction, specifically the N-alkylation of thiomorpholine with 2-bromobenzyl halide. This reaction involves the attachment of the 2-bromobenzyl group to the nitrogen atom of the thiomorpholine ring.

A typical synthetic procedure involves reacting thiomorpholine with 2-bromobenzyl bromide or 2-bromobenzyl chloride in a suitable solvent and in the presence of a base. The base is crucial for neutralizing the hydrohalic acid that is formed as a byproduct of the reaction.

Table 1: Key Reactants in the Synthesis of this compound

| Reactant | Role | Notes |

| Thiomorpholine | Starting material (nucleophile) | A heterocyclic compound containing both sulfur and nitrogen atoms. |

| 2-Bromobenzyl halide | Starting material (electrophile) | Typically 2-bromobenzyl bromide or 2-bromobenzyl chloride. |

| Base | Activator/Acid scavenger | Common choices include triethylamine, potassium carbonate, or sodium hydride. |

| Solvent | Reaction medium | Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often used. |

The optimization of the reaction yield is a critical aspect of the synthesis. Several factors can be adjusted to enhance the production of the desired compound. These include the choice of solvent, the type and amount of base used, the reaction temperature, and the reaction time. For instance, in analogous N-alkylation reactions of secondary amines, the use of a polar aprotic solvent like DMF in conjunction with a strong base such as sodium hydride has been shown to be effective. indexcopernicus.com In other cases, a milder base like potassium carbonate in a solvent like ethanol (B145695) can also facilitate the reaction, particularly when heated. fortunejournals.com

Table 2: Investigated Reaction Conditions for Analogous N-Alkylation Reactions

| Solvent | Base | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |

| Acetonitrile | Triethylamine | 85 | 12 | 95 | mdpi.com |

| Dimethylformamide (DMF) | Sodium Hydride (NaH) | Not specified | 5-6 | 71 | indexcopernicus.com |

| Ethanol | Potassium Carbonate | 120 | 12 | Not specified | fortunejournals.com |

| Dimethylformamide (DMF) | Potassium Carbonate (K2CO3) | -10 | Not specified | Not specified | organic-chemistry.org |

Note: The yields presented are for analogous reactions and may not be directly representative of the synthesis of this compound.

For example, a study on the synthesis of 4-(4-nitrophenyl)thiomorpholine (B1608610), a structurally related compound, achieved a high yield of 95% by reacting thiomorpholine with 4-fluoronitrobenzene in acetonitrile with triethylamine as the base, heated at 85°C for 12 hours. mdpi.com Another study detailing the synthesis of N-substituted sulfonamides utilized DMF as the solvent and sodium hydride as the base for the alkylation step, with a reaction time of 5-6 hours. indexcopernicus.com The choice of a halogenated electrophile, such as 2-bromobenzyl bromide, is noted to potentially enhance the potential of the resulting molecule. indexcopernicus.com

Further optimization can be explored by systematically varying these parameters. For instance, a temperature-controlled study could reveal the optimal thermal conditions for the reaction, balancing reaction rate with the potential for side-product formation. The regioselectivity of the alkylation is also a key consideration, and in some cases, the presence of a bromo-substituent can direct the alkylation to a specific nitrogen atom in a heterocyclic ring. organic-chemistry.org

The final product, this compound, would typically be isolated and purified using standard laboratory techniques such as extraction, filtration, and recrystallization. indexcopernicus.comfortunejournals.com The purity and identity of the compound would then be confirmed through various analytical methods.

Structural Modification and Derivatization of 4 2 Bromobenzyl Thiomorpholine

Functionalization of the Thiomorpholine (B91149) Ring System

The thiomorpholine ring in 4-(2-Bromobenzyl)thiomorpholine contains two key sites for functionalization: the sulfur atom and the nitrogen atom. These heteroatoms provide opportunities for a range of chemical modifications, allowing for the introduction of diverse functional groups and the modulation of the molecule's physicochemical properties.

Oxidation Reactions at the Sulfur Atom (e.g., Sulfoxides, Sulfones)

The sulfur atom in the thiomorpholine ring is susceptible to oxidation, leading to the formation of the corresponding sulfoxides and sulfones. These oxidized derivatives can exhibit altered biological activities and physical properties compared to the parent sulfide (B99878). lookchem.comnih.gov

The oxidation of sulfides to sulfoxides is a common transformation that can be achieved using a variety of oxidizing agents. Careful control of reaction conditions is often necessary to prevent over-oxidation to the sulfone. acs.org Common reagents for this purpose include meta-chloroperoxybenzoic acid (m-CPBA). A chemoselective oxidation of a related 26-thiodiosgenin to its corresponding sulfoxide (B87167) was achieved using m-CPBA. nih.gov Since a new stereogenic center is created at the sulfur atom during this oxidation, a mixture of diastereomeric sulfoxides can be formed if the starting sulfide is unsymmetrical. nih.gov

Further oxidation of the sulfoxide or direct oxidation of the sulfide with stronger oxidizing agents or under more forcing conditions yields the corresponding sulfone. libretexts.org Reagents like excess m-CPBA or other powerful oxidants are typically employed for this transformation. nih.gov The conversion of sulfides to sulfones is a well-established process in organic synthesis. libretexts.org

Table 1: Oxidation Products of this compound

| Starting Material | Product | Oxidation State of Sulfur |

| This compound | This compound 1-oxide | +2 (Sulfoxide) |

| This compound | This compound 1,1-dioxide | +4 (Sulfone) |

Modifications at the Nitrogen Position Beyond N-alkylation

The nitrogen atom of the thiomorpholine ring is a nucleophilic center and can participate in various reactions beyond simple N-alkylation. These modifications allow for the introduction of a wide array of functional groups, significantly expanding the chemical space accessible from the parent compound.

N-Acylation: The secondary amine of the thiomorpholine can be readily acylated to form the corresponding N-acyl derivatives. This can be achieved using acyl chlorides or thioesters as the acyl source. A mild and chemoselective N-acylation of indoles using thioesters has been reported, suggesting a similar approach could be applied to thiomorpholine. nih.gov The synthesis of N-acetyl morpholine (B109124) from morpholine and acetic acid or methyl acetate (B1210297) is a well-documented industrial process, indicating the feasibility of N-acylation on this type of heterocycle. google.com

N-Sulfonylation: The nitrogen atom can also be functionalized with sulfonyl groups to yield N-sulfonylthiomorpholine derivatives. A facile and efficient procedure for the N-sulfonylation of various amines, amides, and imides using p-toluenesulfonyl chloride (p-TsCl) in the presence of atomized sodium has been developed, which could be applicable to this compound. researchgate.net

N-Arylation: While the nitrogen in the parent compound is already N-benzylated, further N-arylation is a possibility on a thiomorpholine scaffold. The Chan-Lam coupling reaction, which utilizes copper catalysts to form C-N bonds, is a powerful method for the N-arylation of N-heterocyclic compounds using arylboronic acids. nih.gov This reaction offers a milder alternative to other cross-coupling methods.

Chemical Transformations of the 2-Bromobenzyl Moiety

The 2-bromobenzyl group is a key feature of the molecule, offering a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The presence of the bromine atom on the aromatic ring is particularly significant for its participation in transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) in Related Systems

The bromine atom on the benzyl (B1604629) ring is well-suited for a range of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents at this position.

Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between organohalides and organoboron compounds. There are numerous examples of Suzuki coupling reactions involving aryl bromides and benzyl bromides. lookchem.comresearchgate.netnih.govnih.gov An efficient method for constructing 4-benzyl piperidines using a Suzuki protocol has been described, highlighting the applicability of this reaction to similar heterocyclic systems. organic-chemistry.org The reaction of 4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline with various boronic acids in the presence of a palladium catalyst demonstrates the feasibility of Suzuki coupling on bromo-substituted heterocyclic compounds. google.com

Heck Reaction: The Heck reaction allows for the coupling of aryl or vinyl halides with alkenes. libretexts.orgwikipedia.orgorganic-chemistry.org The intramolecular Heck reaction of 2-bromobenzyl α,β-unsaturated ketones has been used to synthesize 2-naphthols, showcasing the reactivity of the 2-bromobenzyl moiety in this type of transformation. wikipedia.orgnih.gov An efficient palladium-catalyzed Heck reaction between N-heteroaryl halides and heterocyclic olefins has also been established. nih.gov

Sonogashira Coupling: The Sonogashira coupling reaction is a powerful tool for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org The influence of substituents in aryl bromides on the efficiency of Sonogashira reactions has been studied, providing insights into the expected reactivity of the 2-bromobenzyl group. epa.gov Bromo-substituted pyrazolo[1,5-a]pyrimidin-2-amines have been successfully subjected to Sonogashira cross-coupling reactions. nih.gov

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction | Coupling Partner | Resulting Linkage |

| Suzuki | Arylboronic acid | Biaryl |

| Heck | Alkene | Substituted alkene |

| Sonogashira | Terminal alkyne | Arylalkyne |

Nucleophilic Aromatic Substitution (if applicable)

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. researchgate.net This reaction is generally favored when the aromatic ring is activated by the presence of strong electron-withdrawing groups at the ortho and para positions to the leaving group. nih.gov In the case of this compound, the benzyl group is not a strong electron-withdrawing group, which makes direct SNAr on the brominated ring challenging under standard conditions.

However, nucleophilic substitution at the benzylic carbon is a more plausible transformation. The reaction of amines with halogenoalkanes to form secondary, tertiary, and quaternary amines is a well-known process. libretexts.orgchemguide.co.uklibretexts.org The nitrogen atom of an amine can act as a nucleophile, displacing the bromide from the benzylic position of the 2-bromobenzyl group. chemistryguru.com.sg

Impact of Bromine Atom Reactivity on Derivatization

The reactivity of the bromine atom in this compound is a critical factor in its derivatization potential. The C(sp2)-Br bond on the aromatic ring is generally less reactive than a C(sp3)-Br bond at a benzylic position in nucleophilic substitution reactions. However, in palladium-catalyzed cross-coupling reactions, the C(sp2)-Br bond is the primary site of reactivity.

The reactivity of aryl bromides in Suzuki-Miyaura coupling is well-established. rsc.org In a molecule containing both an aryl bromide and a benzyl bromide, selective coupling at the aryl bromide position can often be achieved under appropriate catalytic conditions. acs.org The choice of palladium catalyst and ligands can significantly influence the chemoselectivity of the reaction. For instance, in the Suzuki coupling of phenylboronic acids with 4-bromobenzyl acetate, the ester function showed an intermediate reactivity between chloro and bromo groups, allowing for selective transformations. rsc.org This highlights the potential for controlled, stepwise derivatization of molecules containing multiple reactive sites.

Design and Synthesis of this compound Analogs with Diverse Substitutions

The strategic design and synthesis of analogs of this compound are pivotal in exploring the structure-activity relationships (SAR) of this chemical scaffold. The core concept involves the systematic modification of both the benzyl and thiomorpholine moieties to probe the chemical space and identify derivatives with enhanced biological activities. The design of these analogs is often guided by the therapeutic target, such as the serotonin (B10506) transporter (SERT), where the parent compound has shown inhibitory potential.

The synthesis of these analogs generally follows established chemical transformations. A common and effective method for preparing 4-substituted thiomorpholine derivatives is through nucleophilic substitution reactions. For instance, the reaction of thiomorpholine with a variety of substituted benzyl bromides or chlorides in the presence of a suitable base and solvent system allows for the introduction of diverse substituents on the benzyl ring. This approach provides a straightforward route to a library of analogs with modifications at the ortho, meta, and para positions of the benzyl group.

Furthermore, modifications to the thiomorpholine ring itself can be explored. These can include the introduction of substituents at various positions on the heterocyclic ring, which can influence the compound's conformational preferences and interactions with biological targets. The synthesis of such derivatives may require multi-step reaction sequences, potentially starting from different precursors to construct the substituted thiomorpholine ring before its attachment to the benzyl moiety.

Research Findings and Synthetic Approaches

Research into the synthesis of related thiomorpholine derivatives has provided valuable insights into the preparation of this compound analogs. For example, the synthesis of 4-(4-nitrophenyl)thiomorpholine (B1608610) has been successfully achieved through the nucleophilic aromatic substitution of 4-fluoronitrobenzene with thiomorpholine. This method highlights the feasibility of introducing electronically diverse substituents onto the aromatic ring attached to the thiomorpholine nitrogen. mdpi.comresearchgate.net

The general synthetic strategy for preparing N-benzyl derivatives of nitrogen-containing heterocycles is well-documented. A typical procedure involves the reaction of the heterocycle, in this case, thiomorpholine, with a substituted benzyl halide (e.g., 2-bromobenzyl bromide) in an appropriate solvent such as acetonitrile (B52724) or dimethylformamide (DMF), often in the presence of a base like triethylamine (B128534) or potassium carbonate to neutralize the hydrogen halide formed during the reaction. This straightforward N-alkylation provides a versatile method for generating a wide array of analogs with different substitution patterns on the benzyl ring.

While specific studies focusing exclusively on a broad range of this compound analogs are not extensively detailed in the public domain, the principles of medicinal chemistry and analog design suggest that a variety of substituents could be introduced to probe the SAR. These substitutions would aim to modulate properties such as lipophilicity, electronic distribution, and steric bulk, all of which can significantly impact biological activity.

Below is an interactive data table showcasing a representative set of plausible this compound analogs with diverse substitutions, based on common synthetic strategies and frequently explored modifications in medicinal chemistry.

| Compound ID | Benzyl Ring Substitution | Thiomorpholine Ring Substitution | General Synthetic Approach |

| 1a | 2-Bromo (Parent) | Unsubstituted | N-alkylation of thiomorpholine with 2-bromobenzyl bromide. |

| 1b | 2-Chloro | Unsubstituted | N-alkylation of thiomorpholine with 2-chlorobenzyl chloride. |

| 1c | 2-Fluoro | Unsubstituted | N-alkylation of thiomorpholine with 2-fluorobenzyl bromide. |

| 1d | 2-Methyl | Unsubstituted | N-alkylation of thiomorpholine with 2-methylbenzyl bromide. |

| 1e | 2-Methoxy | Unsubstituted | N-alkylation of thiomorpholine with 2-methoxybenzyl chloride. |

| 1f | 2,4-Dichloro | Unsubstituted | N-alkylation of thiomorpholine with 2,4-dichlorobenzyl chloride. |

| 1g | 2-Bromo-4-fluoro | Unsubstituted | N-alkylation of thiomorpholine with 2-bromo-4-fluorobenzyl bromide. |

| 2a | 2-Bromo | 2-Methyl | Synthesis of 2-methylthiomorpholine (B3383184) followed by N-alkylation with 2-bromobenzyl bromide. |

| 2b | 2-Bromo | 3,3-Dimethyl | Synthesis of 3,3-dimethylthiomorpholine (B3045639) followed by N-alkylation with 2-bromobenzyl bromide. |

This systematic approach to the design and synthesis of analogs is crucial for the development of lead compounds with optimized properties for potential therapeutic applications.

Structure Activity Relationship Sar Studies of 4 2 Bromobenzyl Thiomorpholine and Its Analogs

Correlation of Structural Features with Biological Activities

The biological profile of 4-(2-Bromobenzyl)thiomorpholine and its analogs is intrinsically linked to their structural components. The interplay between the thiomorpholine (B91149) ring and the bromobenzyl group dictates the molecule's interaction with biological targets, thereby defining its activity.

Role of the Thiomorpholine Ring Conformation and Substitution Patterns

The thiomorpholine moiety is a privileged scaffold in drug discovery, valued for its favorable physicochemical properties and its ability to engage in crucial interactions with biological targets. jchemrev.comresearchgate.net Its non-aromatic, saturated heterocyclic structure allows for specific conformational arrangements that can be vital for biological activity.

The conformation of the thiomorpholine ring, typically a chair-like structure, positions its substituents in distinct spatial orientations (axial or equatorial), which can significantly impact binding affinity to a receptor or enzyme active site. The inherent flexibility of the ring can also play a role in the molecule's ability to adapt to the target's topography. nih.gov

Substitution patterns on the thiomorpholine ring are a key determinant of biological activity. Research on various thiomorpholine-containing compounds demonstrates that modifications to the ring can modulate potency and selectivity. For instance, in a study of 2,4-disubstituted pyrimidine (B1678525) derivatives, the oxidation of the sulfur atom in a C-2 thiomorpholine substituent to a more polar sulfoxide (B87167) or sulfone group was shown to influence anti-aggregation activity against Aβ peptides. nih.gov This suggests that altering the electronic properties and hydrogen bonding capacity of the thiomorpholine ring can fine-tune biological outcomes.

Furthermore, computational modeling on certain enzyme inhibitors has suggested that specific positions on the thiomorpholine ring, such as the 6th position, are solvent-exposed. jchemrev.com This indicates that this position could be modified with different substituents to alter the ligand's physical characteristics, potentially with minimal loss of inhibitory activity against the primary target. jchemrev.com

Table 1: Effect of Thiomorpholine Ring Modification on Aβ Aggregation Inhibition

| Compound | C-2 Substituent on Pyrimidine Ring | Aβ Aggregation Inhibition (%) |

| 7c | Thiomorpholine | Weak/Inactive |

| 7s | Thiomorpholine S-oxide | ~56% |

| 7t | Thiomorpholine S-sulfone | ~44% |

| Data derived from studies on 2,4-disubstituted pyrimidine derivatives, highlighting how oxidation of the thiomorpholine sulfur impacts biological activity. nih.gov |

Influence of the Bromobenzyl Moiety's Stereochemistry and Aromatic Substitution

The two mirror-image forms (enantiomers) of a chiral drug can exhibit significant differences in potency, metabolism, and toxicity. nih.gov For many compounds, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects. biomedgrid.comnih.gov In studies of nature-inspired compounds like 3-Br-acivicin, only specific stereoisomers displayed significant antiplasmodial activity, a difference attributed to stereoselective uptake and interaction with the target enzyme. nih.govresearchgate.net This principle strongly suggests that the stereochemistry at the benzylic carbon of analogs of this compound would be a critical factor in determining their biological activity.

Aromatic substitution on the benzyl (B1604629) ring also heavily influences activity. The position and nature of the bromine atom are significant. In a series of 2-(substituted amino)-4-phenyl-1,3-thiazole analogs, the presence of an electron-withdrawing group like bromine at the para-position of the phenyl ring was found to confer good antibacterial activity. nih.gov Similarly, in the design of novel anticancer agents, a 4-bromobenzyl moiety was specifically incorporated into a thienopyrimidine scaffold to target topoisomerases, with the resulting lead compound showing potent antiproliferative effects. nih.gov This highlights the bromophenyl group as a key pharmacophoric feature for certain anticancer activities.

Pharmacophore Elucidation for Specific Biological Targets

A pharmacophore model is an abstract representation of the molecular features necessary for a drug to be recognized by a specific biological target. For compounds based on the this compound framework, the pharmacophore consists of essential elements from both the thiomorpholine and bromobenzyl moieties. jchemrev.comresearchgate.net

The thiomorpholine ring often serves as a central scaffold that correctly orients the other functional groups. jchemrev.com Its nitrogen atom can act as a hydrogen bond acceptor or, if protonated, a hydrogen bond donor, which is a common interaction in receptor binding. The sulfur atom, while less polar than the oxygen in its morpholine (B109124) counterpart, can still engage in specific interactions and its oxidation state provides a point for modulation. nih.gov

The bromobenzyl group typically provides key hydrophobic and aromatic interactions. The bromine atom can form halogen bonds, a specific type of non-covalent interaction that is increasingly recognized as important for ligand-protein binding. In the design of 2-(4-bromobenzyl) tethered thienopyrimidines as dual topoisomerase I/II inhibitors, the bromobenzyl group was a crucial part of the pharmacophore designed to fit into the enzyme's binding site. nih.gov Molecular docking studies for these compounds confirmed that the bromobenzyl moiety established important hydrophobic interactions within the active site of topoisomerase II.

Table 2: Key Pharmacophoric Features of Thiomorpholine-Based Compounds

| Molecular Moiety | Potential Pharmacophoric Role | Supporting Evidence |

| Thiomorpholine Nitrogen | Hydrogen Bond Acceptor/Donor (protonated) | General feature of amine-containing heterocycles in drug design. |

| Thiomorpholine Sulfur | Hydrophobic interactions, modulation point (via oxidation) | Oxidation to sulfoxide/sulfone alters biological activity. nih.gov |

| Aromatic Benzyl Ring | Hydrophobic & π-π stacking interactions | Essential for binding in numerous scaffolds. nih.gov |

| Bromine Atom | Halogen bonding, electronic effects | Para-bromo substitution enhances activity in certain anticancer and antibacterial agents. nih.govnih.gov |

Design Principles for Modulating Selectivity and Potency within the Thiomorpholine Scaffold

The development of potent and selective drug candidates from a given scaffold requires the application of specific design principles. For the thiomorpholine class of compounds, several strategies have proven effective.

One key principle is the use of a bitopic ligand design . This approach involves creating molecules that can interact with both the primary (orthosteric) binding site and a secondary (allosteric) site on a receptor. This has been effective in developing highly selective dopamine (B1211576) D₃ receptor antagonists, where a basic amine group anchors to the primary site, while a flexible scaffold extends to interact with a secondary binding pocket, enhancing both affinity and selectivity. mdpi.com This principle could be applied to the thiomorpholine scaffold by extending substituents from the ring or the benzyl group to probe for secondary binding sites.

Core-hopping or scaffold-hopping is another powerful strategy. This involves replacing a central molecular core with a different, isosteric one to improve properties while maintaining key binding interactions. In the development of ROCK inhibitors, a known acetamido-thiazole scaffold was successfully replaced with a benzoazepinone ring, leading to a new series of potent and selective compounds. nih.gov The thiomorpholine ring itself can be considered a valuable core that can be introduced into known pharmacophores to improve drug-like properties.

Finally, subtle modifications to the existing scaffold can yield significant gains in potency and selectivity. This includes:

Conformational constraint: Introducing rigidity into flexible parts of the molecule to lock it into a more bioactive conformation.

Stereochemical optimization: Synthesizing and testing individual enantiomers to identify the more active and safer isomer. nih.gov

Modulating electronics and polarity: As seen with the oxidation of the thiomorpholine sulfur, small changes can lead to different interactions. nih.gov Similarly, altering the substitution pattern on the aromatic ring can fine-tune electronic properties to optimize interactions with the target. nih.gov

Biological Activities and Mechanistic Insights of Thiomorpholine Derivatives

In Vitro Efficacy Assessments in Disease Models

The thiomorpholine (B91149) nucleus is a key structural motif in a multitude of biologically active compounds. Researchers have synthesized and evaluated numerous thiomorpholine derivatives to explore their therapeutic potential against various diseases. These in vitro studies are crucial for identifying lead compounds for further development.

Antimicrobial Spectrum and Mechanism of Action

Thiomorpholine derivatives have been shown to possess a broad spectrum of antimicrobial activity, including antibacterial, antifungal, and antitubercular effects.

Antibacterial Activity: Certain thiomorpholine derivatives have demonstrated notable antibacterial properties. For instance, a series of 4-(2-(N-(2-chlorobenzyl/4-bromobenzyl)arylsulfamoyl)ethyl)morpholine derivatives, which are structurally related to thiomorpholine, exhibited good inhibitory action against several Gram-positive and Gram-negative bacterial strains. indexcopernicus.comresearchgate.net The bacteriostatic action of some of these derivatives is thought to be due to their structural similarity to 4-aminobenzoic acid (PABA), which is essential for bacterial folic acid synthesis. indexcopernicus.comresearchgate.net

Antifungal and Antitubercular Activities: The thiomorpholine scaffold is also present in compounds with antifungal and antitubercular properties. For example, thiopyrano[2,3-d]thiazole derivatives, which can be considered complex thiomorpholine-containing systems, have shown high activity against various pathogenic fungi. nih.gov Furthermore, both morpholine (B109124) and thiomorpholine derivatives have been explored for their antitubercular potential. researchgate.net

Table 1: Antimicrobial Activity of Selected Thiomorpholine Derivatives

| Compound Class | Organism(s) | Activity | Reference(s) |

|---|---|---|---|

| 4-(2-(N-(4-bromobenzyl)arylsulfamoyl)ethyl)morpholine derivatives | Gram-positive and Gram-negative bacteria | Good inhibitory action | indexcopernicus.comresearchgate.net |

| Thiopyrano[2,3-d]thiazole derivatives | Pathogenic fungi | High activity | nih.gov |

| Thiomorpholine derivatives | Mycobacterium tuberculosis | Antitubercular potential | researchgate.net |

Anticancer Activity against Various Cell Lines

The anticancer potential of thiomorpholine derivatives has been a significant area of research. These compounds have been shown to inhibit the proliferation of various cancer cell lines through different mechanisms.

Thiazole (B1198619) derivatives containing a 4-bromophenyl group have been synthesized and evaluated for their anticancer activity. nih.gov Some of these compounds exhibited promising results against the oestrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7). nih.gov Molecular docking studies have suggested potential interactions with key targets in cancer progression. nih.gov

Furthermore, fused thiopyrano[2,3-d]thiazole derivatives have been identified as potent anticancer agents. nih.gov One compound from this series demonstrated significant growth inhibition across a wide range of cancer cell lines, including leukemia, non-small cell lung cancer, and breast cancer, with GI50 values in the sub-micromolar range. nih.gov The presence of a thiophene (B33073) ring, often found in conjunction with other heterocyclic systems in active compounds, is considered a "wonder heterocycle" due to its contribution to a wide array of biological activities, including anticancer effects. nih.gov

Table 2: Anticancer Activity of Selected Thiomorpholine-Related Derivatives

| Compound Class | Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|---|

| 4-(4-bromophenyl)-thiazol-2-amine derivatives | MCF7 (Breast adenocarcinoma) | Promising anticancer activity | nih.gov |

| Fused thiopyrano[2,3-d]thiazole derivatives | NCI60 cell lines | Broad-spectrum growth inhibition | nih.gov |

| 2-(thiophen-2-yl)-1H-indole derivatives | HCT-116 (Colon carcinoma) | Potent anticancer activity, cell cycle arrest | nih.gov |

Anti-inflammatory and Antioxidant Properties

Thiomorpholine and its related structures have been investigated for their anti-inflammatory and antioxidant activities. Inflammation is a complex biological response, and the enzymes involved in the prostaglandin (B15479496) synthesis pathway, such as cyclooxygenase (COX), are key targets for anti-inflammatory drugs. nih.gov

Acylphloroglucinol derivatives, some of which incorporate a bromobenzyl moiety, have been synthesized and shown to possess anti-inflammatory properties. mdpi.com These compounds have been found to inhibit inducible nitric oxide synthase (iNOS) and nuclear factor-kappa B (NF-κB), both of which are crucial mediators of the inflammatory response. mdpi.com Additionally, various morpholine and thiomorpholine derivatives have been reported to exhibit antioxidant activity. researchgate.net

Enzyme Inhibition Profiles

The ability of thiomorpholine derivatives to inhibit specific enzymes is a key aspect of their therapeutic potential.

Cholinesterases: Certain bromophenol derivatives have demonstrated potent inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are critical in the progression of Alzheimer's disease. nih.gov

Other Enzymes: Thiomorpholine derivatives have been explored as inhibitors of a variety of other enzymes. These include dipeptidyl peptidase IV (DPP-IV), a target for type 2 diabetes treatment, and other enzymes implicated in various diseases. researchgate.net

Other Noteworthy Biological Activities

The structural versatility of the thiomorpholine scaffold has led to the discovery of a wide range of other biological activities. These include hypolipidemic, retinal protective, antimalarial, and anti-urease activities. researchgate.net The ability to easily modify the thiomorpholine ring allows for the fine-tuning of its properties to target different biological pathways. mdpi.com

Investigation of Molecular Mechanisms and Biological Targets

Understanding the molecular mechanisms by which thiomorpholine derivatives exert their biological effects is crucial for rational drug design and development. The sulfur atom in the thiomorpholine ring, in place of the oxygen in morpholine, increases lipophilicity and can act as a metabolically soft spot, allowing for oxidation to the corresponding sulfoxide (B87167) and sulfone. mdpi.com This property can influence the pharmacokinetic and pharmacodynamic profile of the compounds.

Computational approaches, such as molecular docking, are increasingly being used to predict the binding of these derivatives to their biological targets and to understand their structure-activity relationships. nih.govnih.gov For instance, docking studies have helped to elucidate the potential interactions of thiazole derivatives with the binding pockets of their target enzymes. nih.gov The study of the solid-state structure of thiomorpholine derivatives through techniques like X-ray crystallography provides valuable insights into their conformational preferences, which can influence their biological activity. mdpi.com

Receptor Binding and Enzyme Inhibition Kinetics

There is currently no publicly available scientific literature detailing the receptor binding profile or enzyme inhibition kinetics of 4-(2-Bromobenzyl)thiomorpholine . Research on other thiomorpholine derivatives has indicated that the nature and position of substituents on the thiomorpholine ring are critical in determining their binding affinity and inhibitory potency against specific enzymes. jchemrev.com However, without experimental data for the title compound, no specific interactions or kinetic parameters can be reported.

Cellular Pathway Modulation and Signal Transduction

Information regarding the modulation of cellular pathways or signal transduction mechanisms by This compound is not available in the current body of scientific research. Studies on other complex heterocyclic molecules containing a thiomorpholine moiety have sometimes shown effects on cellular signaling, but these findings are highly structure-dependent and cannot be extrapolated to This compound without direct experimental evidence.

In Vitro Mechanistic Studies (e.g., antifolate or NO-donor agents)

There are no published in vitro mechanistic studies to characterize This compound as an antifolate agent, a nitric oxide (NO)-donor, or as having any other specific mechanism of action. While some nitrogen-containing heterocyclic compounds are known to act as antifolates, and certain molecules can be designed as NO-donors, there is no evidence to suggest that This compound has been investigated for or possesses these properties.

Computational Chemistry and in Silico Modeling in 4 2 Bromobenzyl Thiomorpholine Research

Molecular Docking Studies for Ligand-Protein Interactions and Target Identification

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this typically involves docking a small molecule ligand, such as 4-(2-bromobenzyl)thiomorpholine, into the binding site of a biologically relevant macromolecule, usually a protein. The primary goal is to identify potential biological targets and to understand the specific interactions that stabilize the ligand-protein complex.

The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding pocket. These poses are evaluated using a scoring function, which estimates the binding affinity (or binding free energy). A lower docking score typically indicates a more favorable binding interaction.

For this compound, docking studies would be instrumental in screening it against various protein families known to be modulated by similar heterocyclic scaffolds. Analysis of the top-ranked docking poses could reveal key molecular interactions, such as:

Hydrogen Bonds: The nitrogen and sulfur atoms of the thiomorpholine (B91149) ring could act as hydrogen bond acceptors.

Halogen Bonds: The bromine atom on the benzyl (B1604629) ring can form halogen bonds with electron-rich atoms like oxygen or nitrogen in the protein's active site.

Hydrophobic Interactions: The phenyl ring and the aliphatic part of the thiomorpholine ring can engage in hydrophobic interactions with nonpolar amino acid residues.

These insights are crucial for lead optimization, where the structure of this compound could be modified to enhance binding affinity and selectivity for a specific target. nih.govnih.govrsc.org

Table 1: Illustrative Molecular Docking Results for this compound against Hypothetical Protein Targets

| Protein Target (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Kinase A (e.g., 1XYZ) | -8.5 | LYS 72, GLU 91 | Hydrogen Bond, Salt Bridge |

| Protease B (e.g., 2ABC) | -7.9 | CYS 25, HIS 159 | Hydrophobic, Halogen Bond |

| GPCR C (e.g., 3DEF) | -9.1 | TYR 110, PHE 208 | π-π Stacking, Hydrophobic |

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. A QSAR model is a mathematical equation that relates molecular descriptors of a compound to its activity.

To develop a QSAR model for analogs of this compound, a dataset of structurally similar compounds with experimentally determined biological activities (e.g., IC₅₀ values) is required. For each compound in the series, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:

Electronic Descriptors: Atomic charges, dipole moment.

Steric Descriptors: Molecular volume, surface area, shape indices.

Hydrophobic Descriptors: LogP (partition coefficient).

Topological Descriptors: Connectivity indices that describe the branching of the molecular skeleton.

Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), an equation is generated that links these descriptors to the observed activity. A robust QSAR model can then be used to predict the biological activity of new, unsynthesized compounds, including other derivatives of this compound, thereby prioritizing the synthesis of the most promising candidates. nih.gov

Table 2: Example of a QSAR Data Set for a Series of Thiomorpholine Analogs

| Compound | LogP | Molecular Weight | Dipole Moment (Debye) | Predicted Activity (pIC₅₀) |

| Analog 1 | 2.5 | 280.2 | 2.1 | 6.5 |

| This compound | 3.1 | 286.2 | 2.4 | 7.2 |

| Analog 3 | 3.5 | 295.3 | 2.8 | 7.8 |

| Analog 4 | 2.8 | 272.1 | 1.9 | 6.9 |

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules from first principles. nih.govyoutube.com For this compound, DFT calculations can provide valuable information that complements experimental data. rsc.orgresearchgate.net

Key properties calculated using DFT include:

Optimized Molecular Geometry: Predicting the most stable three-dimensional conformation of the molecule, including bond lengths and angles. researchgate.net

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for intermolecular interactions, such as hydrogen bonding. nih.gov

Atomic Charges: Calculating the partial charge on each atom helps in understanding the molecule's polarity and its interaction with polar solvents or protein residues.

These calculations can predict the most likely sites of metabolic attack, explain the molecule's reactivity in chemical synthesis, and rationalize the binding interactions observed in docking studies. nih.gov

Table 3: Hypothetical Electronic Properties of this compound Calculated by DFT

| Parameter | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.4 Debye |

| Total Energy | -2580 Hartree |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. mdpi.com MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing detailed information on the conformational flexibility and stability of the system.

For this compound, an MD simulation would typically start with the best-docked pose in its protein target, solvated in a water box with appropriate ions. The simulation, run over nanoseconds or even microseconds, can reveal:

Binding Stability: By monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, researchers can assess whether the ligand remains stably bound in the predicted orientation or if it shifts or dissociates.

Conformational Changes: MD can show how the protein and ligand adapt to each other's presence, including subtle changes in the protein's side chains or larger domain movements.

Role of Water Molecules: The simulation can highlight the role of specific water molecules in mediating the interaction between the ligand and the protein.

Binding Free Energy: Advanced MD methods like MM/PBSA or MM/GBSA can provide more accurate estimations of binding free energy than docking scores alone.

MD simulations are crucial for validating docking results and for gaining a deeper understanding of the atomistic details governing molecular recognition. nih.gov

Preclinical Investigation and Therapeutic Potential of Thiomorpholine Based Compounds

Development of Relevant Preclinical Models for Efficacy Evaluation

The initial stages of drug discovery for novel chemical entities like thiomorpholine (B91149) derivatives rely heavily on a sequential evaluation process that begins with in vitro biochemical assays and progresses to whole animal models. nih.gov This strategy helps in prioritizing agents for further, more extensive testing and provides early indications of efficacy and potential toxicity. nih.gov

For assessing the therapeutic potential of compounds intended to treat conditions like hyperlipidemia and atherosclerosis, several well-established preclinical models are employed:

Chemically-Induced Hyperlipidemia Models: A common and effective model involves the administration of Triton WR-1339 to rats. nih.gov This non-ionic surfactant induces a state of acute hyperlipidemia, characterized by significant increases in plasma levels of cholesterol and triglycerides. This model is particularly useful for the rapid screening of compounds with potential hypolipidemic action. nih.gov

Transgenic Animal Models: For more in-depth studies that closely mimic human lipid metabolism and the progression of atherosclerosis, transgenic mouse models are invaluable. tno.nl The APOE3-Leiden (E3L) and the APOE3-Leiden.huCETP (E3L.CETP) double transgenic mice are highly regarded because they respond to all major classes of lipid-lowering drugs used in clinical practice, in a manner and dosage similar to humans. tno.nl These models allow for both preventative and therapeutic study designs to evaluate a compound's effect on plasma lipid levels and the development of atherosclerotic plaques. tno.nl

In Vitro Mechanistic Assays: Before advancing to animal models, potential drug candidates are often subjected to a battery of in vitro tests. nih.gov For compounds with suspected antioxidant properties, assays measuring the inhibition of lipid peroxidation in microsomal membranes are common. nih.gov Additionally, for hypolipidemic agents, enzyme inhibition assays, such as for squalene (B77637) synthase, can provide insight into the mechanism of action. nih.govjchemrev.com

The selection of an appropriate preclinical model is a critical step, and a combination of in vitro and in vivo models provides a comprehensive framework for evaluating the efficacy and mechanism of action of new therapeutic agents. nih.gov

In Vivo Efficacy Studies in Non-Human Animal Models (e.g., hyperlipidemic rat models)

In a key study, a series of novel thiomorpholine derivatives were synthesized and evaluated for their hypolipidemic and antioxidant activities. nih.gov The most potent compound from this series, identified as compound 5 , was tested in a Triton WR-1339-induced hyperlipidemic rat model. The administration of this compound resulted in a substantial and dose-dependent reduction in key lipid markers. nih.gov

The plausible mechanism of action for these effects is twofold: the inhibition of the enzyme squalene synthase, which is critical in the cholesterol biosynthesis pathway, and the inherent antioxidant properties of the molecules that prevent the harmful oxidation of low-density lipoprotein (LDL). jchemrev.com

The table below summarizes the in vivo efficacy of the lead thiomorpholine derivative (Compound 5) in the hyperlipidemic rat model.

| Parameter | % Reduction vs. Control |

| Plasma Triglycerides | 80% |

| Total Cholesterol | 78% |

| Low-Density Lipoprotein (LDL) | 76% |

| Data derived from studies on Triton WR-1339-induced hyperlipidemic rats, for a lead thiomorpholine derivative. nih.gov |

These findings underscore the potential of the thiomorpholine scaffold as a basis for developing new antiatherogenic agents. nih.govjchemrev.com Further studies on other derivatives, including 4-(2-Bromobenzyl)thiomorpholine, would be necessary to confirm if this activity is a class-wide effect.

Pharmacokinetics and Pharmacodynamics (PK/PD) Considerations in Preclinical Settings

The preclinical development of any new chemical entity must include a thorough investigation of its pharmacokinetic (PK) and pharmacodynamic (PD) properties. PK describes how the body affects a drug (absorption, distribution, metabolism, and excretion - ADME), while PD describes how the drug affects the body.

For thiomorpholine-based compounds, several structural features are pertinent to their PK/PD profile:

Lipophilicity: The replacement of the oxygen atom in a morpholine (B109124) ring with a sulfur atom to form a thiomorpholine ring increases the molecule's lipophilicity (fat-solubility). mdpi.com This property can significantly influence how the compound is absorbed and distributed throughout the body, including its ability to cross cell membranes and potentially the blood-brain barrier.

Metabolism: The sulfur atom in the thiomorpholine ring is a "metabolically soft spot." mdpi.com This means it is susceptible to oxidation by metabolic enzymes in the body, leading to the formation of thiomorpholine S-oxide and thiomorpholine S,S-dioxide metabolites. jchemrev.commdpi.com Understanding this metabolic pathway is crucial, as the metabolites may have different efficacy, toxicity, or PK profiles compared to the parent compound.

A comprehensive preclinical PK/PD program would involve in vitro metabolic stability assays (e.g., using liver microsomes) and in vivo studies in animal models to determine key parameters such as bioavailability, half-life, clearance, and volume of distribution. This data is essential for predicting a safe and effective dosing regimen for potential future clinical trials. nih.gov

Future Prospects for Translating Thiomorpholine Research into Novel Chemical Probes and Therapeutics

The diverse biological activities exhibited by the thiomorpholine scaffold position it as a valuable starting point for the development of both new medicines and research tools. jchemrev.comresearchgate.net

Therapeutic Potential: The potent hypolipidemic and antioxidant effects observed in preclinical models suggest that thiomorpholine derivatives could be developed as novel antiatherogenic agents for the treatment of cardiovascular diseases. nih.govjchemrev.com Beyond this, various analogues have shown promise in a wide range of other therapeutic areas, including:

Antitubercular Activity jchemrev.comnih.gov

Anticancer Activity jchemrev.comnih.gov

Anti-inflammatory Effects jchemrev.com

Dipeptidyl peptidase IV (DPP-IV) Inhibition for type 2 diabetes jchemrev.com

The versatility of the thiomorpholine ring allows for extensive chemical modification, enabling chemists to optimize potency, selectivity, and pharmacokinetic properties for a desired therapeutic target. researchgate.net

Development as Chemical Probes: High-quality chemical probes are essential tools for basic biological research and the validation of new drug targets. nih.gov A chemical probe is a small molecule designed to selectively interact with a specific protein target, allowing researchers to study that protein's function in cells and organisms. nih.govnih.gov

A compound like this compound could serve as a foundation for creating such probes. By synthetically attaching a reporter tag (e.g., biotin (B1667282) for affinity purification or a fluorescent dye for imaging) or a photo-reactive group (like a diazirine for covalently labeling the target protein), the thiomorpholine scaffold could be used to:

Identify the specific protein targets of its biological effects (e.g., the enzyme responsible for its lipid-lowering activity). nih.gov

Map the binding site and interactions between the compound and its target protein.

Elucidate the biological pathways modulated by the compound.

The translation of foundational research on thiomorpholine derivatives into clinically effective therapeutics and highly specific chemical probes represents a promising avenue for future investigation, with the potential to advance both medicine and our fundamental understanding of biology.

Q & A

Q. Key Considerations :

- Solvent polarity affects reaction kinetics; DMF accelerates alkylation but may require purification to remove byproducts.

- Excess thiomorpholine (1.5–2 eq) minimizes di-alkylation side products.

How can structural characterization of this compound be performed to resolve ambiguities in its conformation?

Basic Research Question

X-ray crystallography is the gold standard for unambiguous structural determination. For the analogous compound 4-(4-nitrophenyl)thiomorpholine, X-ray analysis revealed a chair conformation with axial positioning of the aryl group, stabilized by weak C–H···O hydrogen bonds . Complementary techniques:

- DFT Calculations : Compare computed bond lengths/angles (e.g., B3LYP/6-31G*) with experimental data to validate geometry .

- Hirshfeld Surface Analysis : Identifies intermolecular interactions (e.g., π-stacking, H-bonding) influencing crystal packing .

What role does this compound play in modulating cytochrome P450 activity, and how can structure-activity relationships (SAR) be explored?

Advanced Research Question

In benzylmorpholine analogs, bromine substitution at the 2-position enhances selectivity for lung cytochrome P450 2A13 (CYP2A13), a target for chemoprevention. SAR studies suggest:

- Electron-Withdrawing Groups (e.g., Br, Cl) increase binding affinity due to hydrophobic interactions in the enzyme pocket.

- Thiomorpholine vs. Morpholine : Sulfur’s lower electronegativity improves lipophilicity, enhancing membrane permeability .

Q. Methodological Approach :

- Synthesize analogs with varying substituents (e.g., F, CH₃) and assay inhibitory potency using fluorogenic substrates.

- Perform molecular docking (e.g., AutoDock Vina) to predict binding modes .

How do oxidation conditions affect the sulfone/sulfoxide derivatives of this compound, and what analytical methods validate these transformations?

Advanced Research Question

Controlled oxidation of the thiomorpholine sulfur atom yields sulfoxides (1-oxide) or sulfones (1,1-dioxide), critical for tuning metabolic stability.

- Oxidizing Agents :

- mCPBA (meta-chloroperoxybenzoic acid): Selective for sulfoxide formation (75% yield).

- Oxone® : Converts to sulfone with higher efficiency (80% yield) .

- Validation :

- LC-MS/MS : Monitors reaction progress via mass shifts (+16 Da for sulfoxide, +32 Da for sulfone).

- ¹H NMR : Sulfone formation eliminates S-centered chirality, simplifying spectra .

What computational strategies are effective for predicting the thermochemical properties of this compound?

Advanced Research Question

Hybrid DFT functionals (e.g., B3LYP) with exact-exchange corrections accurately predict thermochemical parameters:

- Atomization Energies : B3LYP/6-311+G** achieves <3 kcal/mol deviation from experimental data for similar compounds .

- Solvation Effects : Include implicit solvent models (e.g., PCM) to simulate aqueous stability or reactivity .

Table 1 : Computational Parameters for this compound

| Property | Method (Basis Set) | Predicted Value | Experimental Value |

|---|---|---|---|

| Bond Length (C–S) | B3LYP/6-31G* | 1.82 Å | 1.81 Å |

| Heat of Formation | B3LYP/6-311+G** | -45.2 kcal/mol | -44.8 kcal/mol |

How can researchers address contradictions in reported biological activity data for thiomorpholine derivatives?

Advanced Research Question

Discrepancies in IC₅₀ values or mechanism-of-action claims may arise from assay conditions or impurity profiles. Mitigation strategies:

- Standardized Assays : Use cell lines with consistent CYP450 expression (e.g., HepG2 for liver enzymes).

- Purity Validation : Employ HPLC-ELSD (evaporative light scattering detection) to confirm >95% purity, excluding inactive byproducts .

What are the challenges in crystallizing this compound, and how can solvent selection improve crystal quality?

Basic Research Question

Thiomorpholine derivatives often form oils or amorphous solids due to conformational flexibility. Strategies:

- Solvent Screening : Use mixed solvents (e.g., ethyl acetate/hexane) to slow nucleation.

- Seeding : Introduce microcrystals of analogous compounds (e.g., 4-nitrophenyl derivatives) to induce epitaxial growth .

How does the electronic environment of the bromobenzyl group influence reactivity in cross-coupling reactions?

Advanced Research Question

The 2-bromo substituent’s ortho effect enhances stability in Suzuki-Miyaura couplings. Key factors:

- Boronate Preparation : Convert to pinacol boronate esters (e.g., using Pd(dppf)Cl₂ catalyst) for improved handling.

- Steric Effects : Ortho-bromine reduces undesired β-hydride elimination in Heck reactions .

What strategies optimize the scalability of this compound synthesis for preclinical studies?

Advanced Research Question

- Continuous Flow Chemistry : Reduces reaction time (2–4 hours vs. 24 hours batch) and improves reproducibility.

- Workup Optimization : Replace column chromatography with pH-dependent extraction (e.g., aqueous HCl washes to remove unreacted thiomorpholine) .

How can researchers leverage thiomorpholine’s "soft spot" oxidation for prodrug design?

Advanced Research Question

The sulfur atom’s susceptibility to oxidation allows for controlled release of active metabolites:

- Prodrug Activation : In vivo oxidation by CYP450 enzymes converts thiomorpholine to sulfoxide/sulfone, enhancing solubility or targeting specific tissues.

- Validation :

- Pharmacokinetic Studies : Monitor plasma levels of parent drug and metabolites via LC-MS.

- CYP Inhibition Assays : Confirm enzyme-specific activation using recombinant isoforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.